2,4-Dibenzyl-3-pentanone
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Overview
Description
2,4-Dibenzyl-3-pentanone is an organic compound that belongs to the class of ketones It is characterized by the presence of two benzyl groups attached to the third carbon of a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibenzyl-3-pentanone can be synthesized through a multistep process involving the condensation of benzaldehyde with acetone in the presence of a base, followed by further reactions to introduce the benzyl groups. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,4-Dibenzyl-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2,4-Dibenzyl-3-pentanone exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl groups can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde.
Acetophenone: A related ketone with a single benzyl group.
Dibenzyl ketone: A ketone with two benzyl groups but a different carbon chain structure.
Uniqueness
2,4-Dibenzyl-3-pentanone is unique due to the specific positioning of the benzyl groups on the pentanone chain, which imparts distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
52186-05-7 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,4-dimethyl-1,5-diphenylpentan-3-one |
InChI |
InChI=1S/C19H22O/c1-15(13-17-9-5-3-6-10-17)19(20)16(2)14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
RWZWFHRQQFEXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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